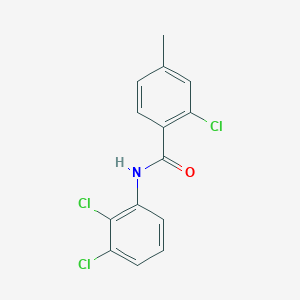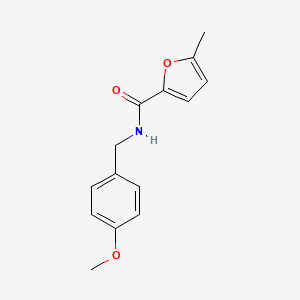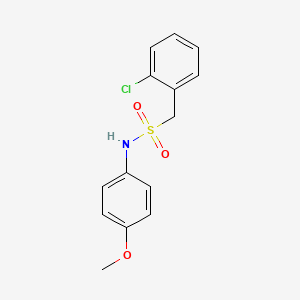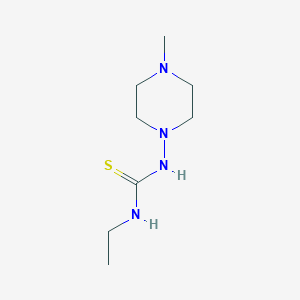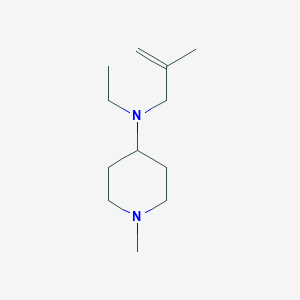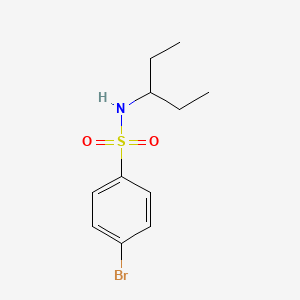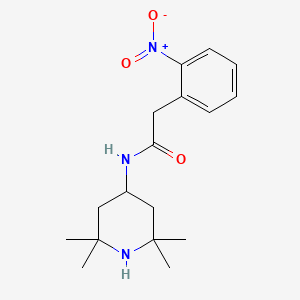
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, commonly known as NitroMemantine, is a novel compound that has recently gained attention in the scientific community. It is a derivative of Memantine, a drug that is currently used for the treatment of Alzheimer's disease. NitroMemantine has been shown to have potential therapeutic benefits for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
作用機序
NitroMemantine exerts its neuroprotective effects by inhibiting the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in neuronal cell death and are involved in the pathogenesis of various neurological disorders. NitroMemantine selectively targets overactive NMDA receptors, thereby preventing excessive calcium influx into the cells and subsequent cell death.
Biochemical and Physiological Effects:
NitroMemantine has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders. NitroMemantine also enhances the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
実験室実験の利点と制限
One of the main advantages of NitroMemantine is its selectivity for overactive NMDA receptors. This makes it a promising therapeutic candidate for various neurological disorders. However, NitroMemantine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for NitroMemantine.
将来の方向性
NitroMemantine has great potential for the development of new therapies for various neurological disorders. Future research should focus on the following directions:
1. Further studies to determine the pharmacokinetics and toxicity profile of NitroMemantine.
2. Clinical trials to evaluate the safety and efficacy of NitroMemantine in humans.
3. Development of new formulations and delivery methods for NitroMemantine to improve its bioavailability and therapeutic efficacy.
4. Investigation of the potential of NitroMemantine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
5. Studies to elucidate the molecular mechanisms underlying the neuroprotective effects of NitroMemantine.
Conclusion:
NitroMemantine is a novel compound that has shown promising therapeutic potential for various neurological disorders. Its selectivity for overactive NMDA receptors makes it a promising candidate for the development of new therapies. Further research is needed to fully understand its pharmacokinetics, toxicity profile, and therapeutic efficacy. Overall, NitroMemantine represents an exciting new avenue for the treatment of neurological disorders.
合成法
The synthesis of NitroMemantine involves the reaction of 2-nitrobenzaldehyde with N-tert-butyl-N-(2-aminoethyl)-4-piperidinamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield NitroMemantine.
科学的研究の応用
NitroMemantine has been extensively studied for its potential therapeutic benefits in various neurological disorders. Several studies have shown that NitroMemantine has neuroprotective effects and can prevent neuronal cell death. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-16(2)10-13(11-17(3,4)19-16)18-15(21)9-12-7-5-6-8-14(12)20(22)23/h5-8,13,19H,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEXXJIHLHSEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

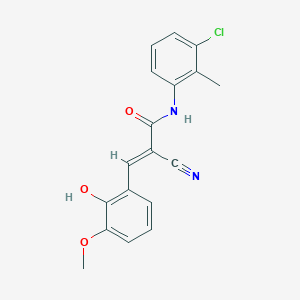
![4-chloro-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845501.png)
![3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5845502.png)
![2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5845504.png)
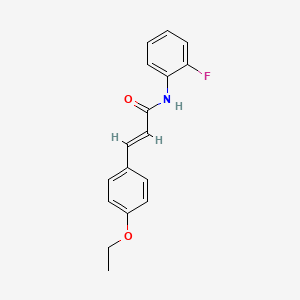
![N-8-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5845516.png)
![1-(2-furyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5845519.png)
